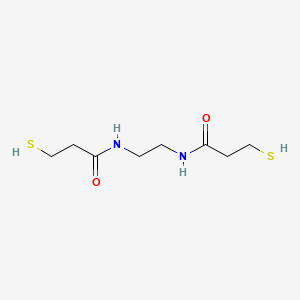
Propanamide, N,N'-1,2-ethanediylbis[3-mercapto-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is a chemical compound with the molecular formula C8H16N2O2S2 It is characterized by the presence of two propanamide groups connected by an ethanediyl bridge, each bearing a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] typically involves the reaction of ethanediamine with 3-mercaptopropanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethanediamine is reacted with 3-mercaptopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate.
Step 2: The intermediate is then purified and subjected to further reaction to yield the final product, Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-].
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiols are the primary products.
Substitution: Various substituted amides and esters can be formed depending on the nucleophile used.
Applications De Recherche Scientifique
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] involves its interaction with various molecular targets. The mercapto groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the amide groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide, N,N’-1,2-ethanediylbis[2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-]: This compound has similar structural features but contains fluorinated groups, which can significantly alter its properties.
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-2,2-dimethylpropanoic acid]: This compound has additional methyl groups, affecting its reactivity and applications.
Uniqueness
Propanamide, N,N’-1,2-ethanediylbis[3-mercapto-] is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications. Its ability to form disulfides and thiols makes it particularly valuable in biochemical research and industrial applications.
Propriétés
Numéro CAS |
818-41-7 |
|---|---|
Formule moléculaire |
C8H16N2O2S2 |
Poids moléculaire |
236.4 g/mol |
Nom IUPAC |
3-sulfanyl-N-[2-(3-sulfanylpropanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2S2/c11-7(1-5-13)9-3-4-10-8(12)2-6-14/h13-14H,1-6H2,(H,9,11)(H,10,12) |
Clé InChI |
BSICYDQQORWGMR-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(=O)NCCNC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


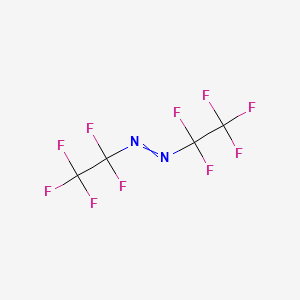
![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
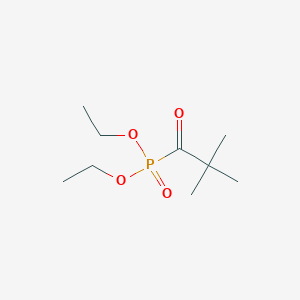

![Ethanol, 2-[(5-tert-butyl-3-chloro-2-hydroxybenzyl)amino]-](/img/structure/B14742034.png)

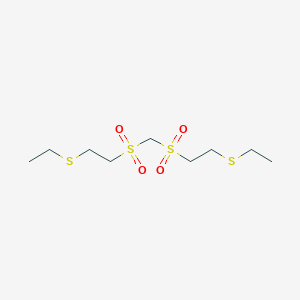


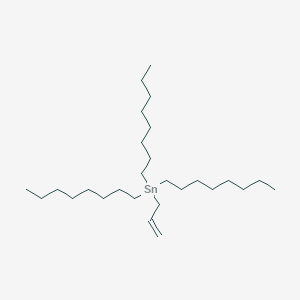
![2-{[(Butylsulfonyl)oxy]methyl}-2-ethylbutyl butane-1-sulfonate](/img/structure/B14742062.png)
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
